molecular formula C12H10BrNO2S B187502 N-(3-bromophenyl)benzenesulfonamide CAS No. 91394-73-9

N-(3-bromophenyl)benzenesulfonamide

Cat. No. B187502
CAS RN: 91394-73-9
M. Wt: 312.18 g/mol
InChI Key: PNTFBASRFYOFKZ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10BrNO2S . It has a molecular weight of 312.19 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for N-(3-Bromophenyl)benzenesulfonamide is 1S/C12H10BrNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-(3-Bromophenyl)benzenesulfonamide is a solid at room temperature . Its molecular weight is 312.19 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

  • Photodynamic Therapy for Cancer : A study discusses the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Antibacterial Drugs : Research on 3-bromo-N-(3-fluorophenyl)benzenesulfonamide synthesized via amidation reaction revealed its potential as an antibacterial drug. Its structure was confirmed using various spectroscopic methods and computational analysis (Deng, Liao, Tan, & Liu, 2021).

  • Inhibitors of Kynurenine 3-Hydroxylase : A study synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neurological diseases and injuries (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

  • Organic Chemistry : The oxidative cross-coupling of N-(2'-Phenylphenyl)benzenesulfonamides with alkenes using a Palladium-Copper catalyst system under air was investigated, contributing to the field of organic synthesis (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

  • Progesterone Receptor Antagonists : A study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, which have potential applications in treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

  • Sulfonamide Chemistry : Research involving benzenesulfonohydrazides and benzenesulfonamides explored their reactions with hydrogen chloride and bromide, leading to the formation of thiosulfonates and disulfides with potential antimicrobial activities (Yung, Forrest, Manzer, & Gilroy, 1977).

  • Antimicrobial Activity and Computational Chemistry : A study synthesized novel sulfonamide derivatives and evaluated their antimicrobial activities, providing insights into their physicochemical properties through spectroscopic techniques and computational methods (Demircioğlu et al., 2018).

  • Photocatalytic Applications : The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents revealed its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

  • Various Therapeutic Applications : A series of novel N-substituted benzenesulfonamides were synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential for diverse therapeutic applications (Küçükgüzel et al., 2013).

  • Photodynamic Therapy in Cancer : Another study synthesized compounds with benzenesulfonamide units containing Schiff base for use in photodynamic therapy as potential cancer treatments (Öncül, Öztürk, & Pişkin, 2022).

  • Anti-Inflammatory and Antimicrobial Agents : The synthesis of pyrazolyl benzenesulfonamide derivatives was reported, with some compounds showing superior anti-inflammatory and antimicrobial activities compared to standard drugs (Bekhit et al., 2008).

  • Friedel-Crafts Reaction Study : A study explored the Friedel-Crafts reaction of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene, contributing to the understanding of reaction mechanisms in organic chemistry (Koehler, 1962).

  • Idiopathic Pulmonary Fibrosis Treatment : An evaluation of patent applications for the use of PI3K inhibitors, including benzenesulfonamide derivatives, in the treatment of idiopathic pulmonary fibrosis and cough was conducted (Norman, 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for N-(3-Bromophenyl)benzenesulfonamide are not available, research on sulfonamides continues to be a significant area of interest due to their wide range of biological activities . Further studies could focus on exploring these activities and developing new sulfonamide derivatives with improved properties.

properties

IUPAC Name

N-(3-bromophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTFBASRFYOFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919770
Record name N-(3-Bromophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)benzenesulfonamide

CAS RN

91394-73-9
Record name NSC95708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Bromophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Wu, G Cheng, Y Yao, M Kogiso, H Jiang… - Medicinal …, 2018 - ingentaconnect.com
Background: R132H mutation of isocitrate dehydrogenase 1 (IDH1) is found in ~75% of low-grade gliomas and secondary glioblastomas as well as in several other types of cancer. …
Number of citations: 7 www.ingentaconnect.com
S Yu, L Zhang, S Yan, P Wang, T Sanchez… - Journal of Enzyme …, 2012 - Taylor & Francis
Four series of forty-five nitrogen-containing polyhydroxylated aromatics based on caffeic acid phenethyl ester were designed and synthesized as HIV-1 integrase (IN) inhibitors. Most of …
Number of citations: 10 www.tandfonline.com
S Srikwanjai - 2023 - sussex.figshare.com
Given the high cost of drug discovery and the high attrition rate of drug candidates, simple and efficient methods for synthesising drug candidates are highly desirable. This thesis …
Number of citations: 0 sussex.figshare.com

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